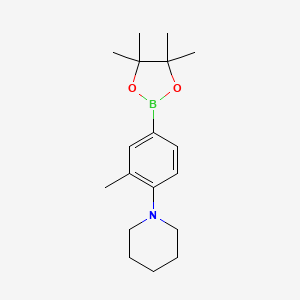

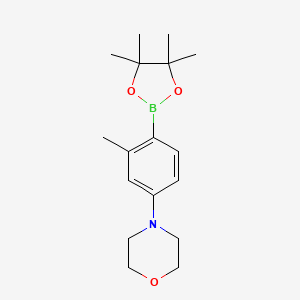

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester

概要

説明

“3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1366131-49-8 and a molecular weight of 301.24 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

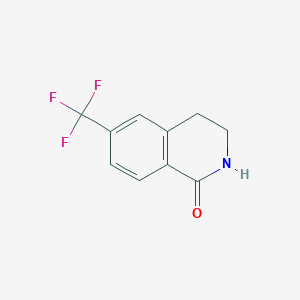

The IUPAC name of this compound is 1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine . The InChI code provides a specific description of the molecule’s structure .

Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, are used in various chemical reactions. They are particularly used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 301.24 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

科学的研究の応用

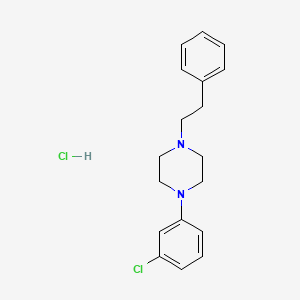

Synthesis and Ligand Evaluation for D2-like Receptors Research on arylcycloalkylamines, including phenyl piperidines, has identified key pharmacophoric groups contributing to the potency and selectivity of binding affinity at D2-like receptors. These findings suggest that the structural attributes of compounds like 3-methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester could be crucial in designing selective agents for neurological targets, enhancing the understanding of their role in antipsychotic therapies (Sikazwe et al., 2009).

Xylan Derivatives and Biopolymer Applications The modification of xylan into biopolymer ethers and esters, including those related to phenylboronic acid esters, demonstrates significant application potential in creating materials with specific properties. These synthesized derivatives highlight a pathway to innovative drug delivery systems and bio-based materials, showcasing the versatility and utility of chemical modifications in natural polymers (Petzold-Welcke et al., 2014).

Piperidine Alkaloids in Pharmacology The exploration of piperidine alkaloids from Pinus and related genera emphasizes the medicinal importance of piperidine structures, including those resembling this compound. This research underlines the therapeutic potential of piperidine-based compounds across various clinical applications, from antitumor to antimicrobial activities (Singh et al., 2021).

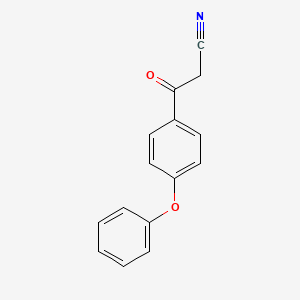

Electrochemical Biosensors Development Recent advancements in electrochemical biosensors have utilized phenylboronic acid (PBA) and its derivatives for the selective detection of diols, including glucose. This illustrates the potential of this compound in biosensor applications, where its binding properties could be harnessed for specific and sensitive analytical techniques (Anzai, 2016).

作用機序

Target of Action

It’s known that pinacol boronic esters are highly valuable building blocks in organic synthesis .

Mode of Action

This process involves a radical approach . The compound’s interaction with its targets results in changes that allow for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is a key step in many organic synthesis pathways, leading to the formation of carbon-carbon bonds .

Pharmacokinetics

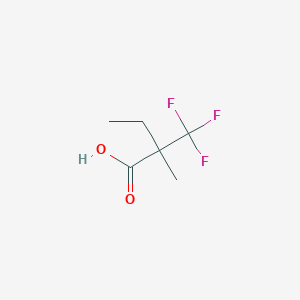

It’s known that the stability of boronic esters, including pinacol boronic esters, poses challenges for their removal at the end of a sequence if required .

Result of Action

The compound’s action results in the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

将来の方向性

The protodeboronation of pinacol boronic esters, including “3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester”, is a field that requires further development . The introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry . The susceptibility of phenylboronic pinacol esters to hydrolysis, particularly at physiological pH, is another area of interest .

特性

IUPAC Name |

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-14-13-15(19-21-17(2,3)18(4,5)22-19)9-10-16(14)20-11-7-6-8-12-20/h9-10,13H,6-8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUHVLQZIQRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141959 | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366131-49-8 | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366131-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

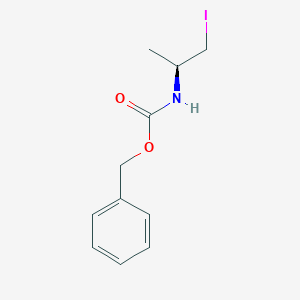

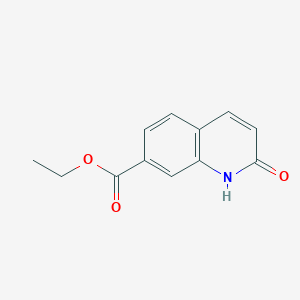

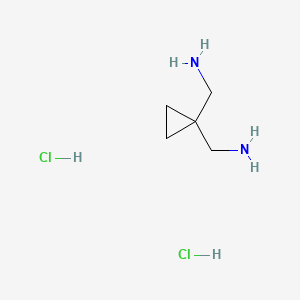

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3236239.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-](/img/structure/B3236278.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236280.png)